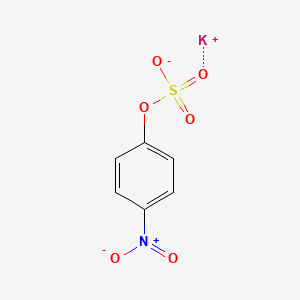
Potassium p-Nitrophenyl Sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium p-Nitrophenyl Sulphate, also known as 4-Nitrophenyl Sulfate potassium salt, is a chemical compound with the molecular formula NO2C6H4OSO2OK and a molecular weight of 257.26 g/mol . It is commonly used as a chromogenic substrate for arylsulfatases, which are enzymes that hydrolyze sulfate esters . This compound is known for its ability to release p-nitrophenol upon enzymatic cleavage, which can be quantified by colorimetric detection at 400 nm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium p-Nitrophenyl Sulphate can be synthesized through the reaction of p-nitrophenol with sulfuric acid, followed by neutralization with potassium hydroxide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and crystallization to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium p-Nitrophenyl Sulphate undergoes various chemical reactions, including:
Hydrolysis: Enzymatic cleavage by arylsulfatases to release p-nitrophenol.
Reduction: Catalytic reduction of the nitro group to form amino derivatives.
Substitution: Nucleophilic substitution reactions involving the sulfate ester group.
Common Reagents and Conditions
Aryl Sulfatases: Enzymes used for hydrolysis reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
p-Nitrophenol: Formed during hydrolysis.
Amino Derivatives: Formed during reduction reactions.
Wissenschaftliche Forschungsanwendungen
Potassium p-Nitrophenyl Sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate in enzyme assays to study arylsulfatase activity.
Biology: Employed in biochemical studies to investigate enzyme kinetics and mechanisms.
Medicine: Utilized in diagnostic assays to measure enzyme activity in biological samples.
Industry: Applied in the production of various chemical intermediates and as a reagent in analytical chemistry.
Wirkmechanismus
The primary mechanism of action of Potassium p-Nitrophenyl Sulphate involves its hydrolysis by arylsulfatases. The enzyme catalyzes the cleavage of the sulfate ester bond, releasing p-nitrophenol, which can be detected colorimetrically . This reaction is commonly used to measure arylsulfatase activity in various biological and environmental samples .
Vergleich Mit ähnlichen Verbindungen
Potassium p-Nitrophenyl Sulphate can be compared with other similar compounds, such as:
Potassium p-Tolyl Sulfate: Similar in structure but with a methyl group instead of a nitro group.
4-Nitrocatechol Sulfate Dipotassium Salt: Contains an additional hydroxyl group on the aromatic ring.
Uniqueness
This compound is unique due to its chromogenic properties, making it an ideal substrate for colorimetric enzyme assays . Its ability to release p-nitrophenol upon enzymatic cleavage allows for easy quantification of enzyme activity .
Eigenschaften
Molekularformel |
C6H4KNO6S |
|---|---|
Molekulargewicht |
257.26 g/mol |
IUPAC-Name |
potassium;(4-nitrophenyl) sulfate |
InChI |
InChI=1S/C6H5NO6S.K/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1 |
InChI-Schlüssel |
BITVAZYUWRLLCN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


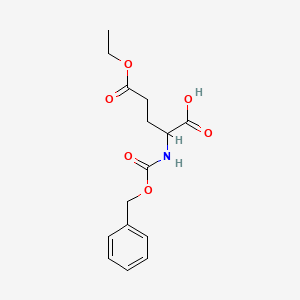
![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)
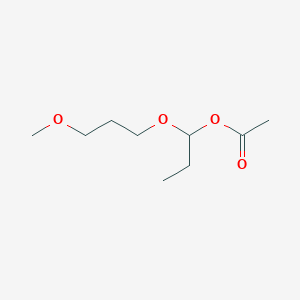
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)

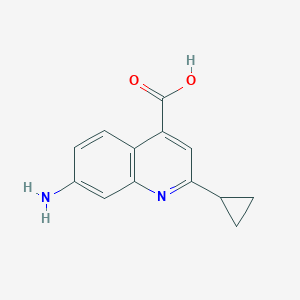
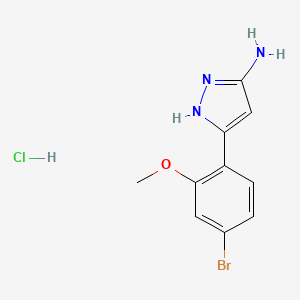
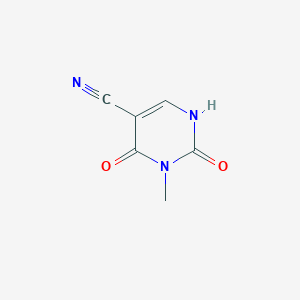
![1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13714789.png)

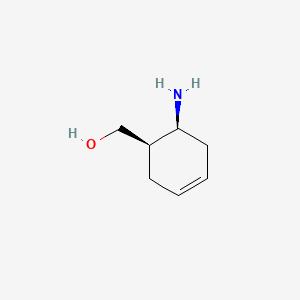
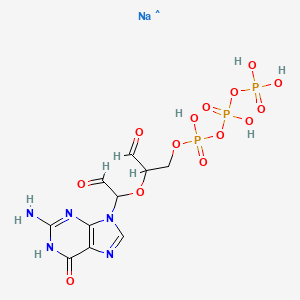
![1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic Acid](/img/structure/B13714810.png)
![2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid](/img/structure/B13714816.png)
